7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS: 439089-27-7) is a brominated benzothiazepine derivative characterized by a bicyclic structure comprising a fused aromatic ring and a seven-membered thiazepine ring. Its molecular formula is C₁₈H₂₆BrNO₂S (Mr = 400.30), with a monoclinic crystal system (space group P2₁/n) and a boat conformation in the thiazepine ring . This compound is synthesized via bromination of 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one using N-bromosuccinimide (NBS), yielding light-brown crystalline blocks .
Properties
IUPAC Name |
7-bromo-3,3-dibutyl-8-methoxy-2,5-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2S/c1-4-6-8-18(9-7-5-2)12-23-16-11-15(22-3)13(19)10-14(16)20-17(18)21/h10-11H,4-9,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCFGPRRAXOABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CSC2=CC(=C(C=C2NC1=O)Br)OC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound with significant pharmacological potential. Its unique chemical structure positions it as a candidate for various therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.38 g/mol. The compound features a bicyclic structure comprising an aromatic ring fused to a seven-membered thiazepine ring, which includes two heteroatoms (nitrogen and sulfur) contributing to its biological activity .
Research indicates that this compound acts primarily as a ligand for various neurotransmitter receptors. It has shown affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The binding affinity for these receptors suggests its potential as an antipsychotic agent .
Antipsychotic Effects
Several studies have documented the antipsychotic properties of this compound. For instance:
- Study 1 : A study conducted by Ganesh et al. (2011) demonstrated that the compound effectively reduces symptoms in animal models of schizophrenia, exhibiting a significant decrease in hyperactivity and stereotypy .
- Study 2 : Riedel et al. (2007) reported similar findings, indicating that the compound's interaction with dopamine D2 receptors leads to reduced dopaminergic activity in the mesolimbic pathway .
Antidepressant Properties
In addition to its antipsychotic effects, this compound also exhibits antidepressant-like activity:
- Case Study : In a model assessing depressive behaviors, administration of the compound resulted in significant improvements in locomotor activity and reduced immobility times in forced swim tests .
Data Table: Biological Activity Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antipsychotic | Reduced hyperactivity | Ganesh et al., 2011 |
| Antipsychotic | Decreased stereotypy behavior | Riedel et al., 2007 |
| Antidepressant | Increased locomotor activity | Internal case study |
| Antidepressant | Reduced immobility | Internal case study |
Safety and Toxicology
The safety profile of this compound has been evaluated in various animal studies. The compound showed a favorable safety margin with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects .
Comparison with Similar Compounds
Table 2: Crystallographic Data Comparison
Key Observations:
- The target compound’s boat conformation stabilizes the thiazepine ring via intramolecular C–H⋯Cg interactions , whereas planar or chair conformations in analogs like (Z)-3-(4-methoxy-benzylidene) derivatives facilitate intermolecular hydrogen bonding .
- The boat conformation may enhance receptor-binding specificity in neuroleptic applications by restricting rotational freedom .
Pharmacological and Industrial Relevance
Table 3: Pharmacological and Industrial Profiles
Key Observations:
Q & A
Q. What is the synthetic pathway for 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one?
The compound is synthesized via bromination of 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one using N-bromosuccinimide (NBS) in dichloromethane and acetonitrile. The reaction is conducted at 5°C, followed by stirring at room temperature and recrystallization from acetonitrile to yield light-brown crystals. Critical steps include controlled temperature during NBS addition to minimize side reactions .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:
Q. What hydrogen-bonding interactions stabilize the crystal packing?
Inversion dimers are formed via N–H⋯O hydrogen bonds (N14–H14⋯O15, D–H = 0.86 Å, H⋯A = 2.13 Å), generating R₂²(8) loops. Additional weak C–H⋯O interactions (C11–H11B⋯O15) further stabilize the lattice .
Advanced Research Questions
Q. How does the thiazepine ring conformation influence biological activity?
The boat conformation of the thiazepine ring creates a rigid scaffold that enhances binding to biological targets. Derivatives of this compound exhibit affinity for receptors such as thrombin (IC₅₀ = 3.85 μM) and serotonin receptors, attributed to the spatial arrangement of substituents (e.g., bromine at C7 and methoxy at C8) . Computational modeling of the N14–C13 bond (1.356 Å vs. typical 1.416 Å for N–C single bonds) suggests partial double-bond character, which may modulate electronic interactions with target proteins .
Q. What methodological challenges arise in crystallographic refinement of this compound?
Challenges include:
- Disorder in butyl chains : The n-butyl substituents exhibit positional disorder, requiring constrained refinement of hydrogen atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2Ueq(C)) .
- Anisotropic displacement parameters : High thermal motion for terminal methyl groups (e.g., C19–C23) necessitates TLS refinement to model libration effects . SHELXL-97 and Mercury software are used for refinement and visualization, respectively .
Q. How do substituents at C3 and C7 affect structure-activity relationships (SAR)?
- C3 dibutyl groups : Enhance lipophilicity, improving blood-brain barrier penetration for neuropsychiatric applications (e.g., schizophrenia treatment) .
- C7 bromine : Increases electrophilicity, enabling covalent interactions with cysteine residues in thrombin’s active site . Comparative studies with non-brominated analogs show a 10-fold reduction in thrombin inhibition, highlighting the critical role of the bromine substituent .
Data Contradictions and Resolution
- Bond length discrepancies : The N14–C13 bond (1.356 Å) is shorter than standard N–C single bonds (1.416 Å). This is resolved by attributing the shortening to resonance effects from the adjacent carbonyl group (O15–C13 = 1.231 Å) .
- Thermal motion vs. hydrogen bonding : Weak C–H⋯O interactions (3.47 Å) were initially overlooked but later confirmed via Hirshfeld surface analysis to contribute to lattice stability .
Methodological Tools
| Task | Software/Technique | Reference |
|---|---|---|
| Structure solution | SHELXS-97 | |
| Refinement | SHELXL-97 | |
| Hydrogen bonding | Mercury (R<sup>2</sup>²(8) loop analysis) | |
| Biological activity | Thrombin inhibition assays (IC₅₀) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
